![molecular formula C10H8N4O4 B6361646 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 90920-49-3](/img/structure/B6361646.png)
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenol, a compound with a similar structure, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The structure can be represented as a molecular formula, a structural formula, or a three-dimensional model .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
4-Nitrophenol is a colourless to pale yellow crystal . It has a melting point of 113 to 114 °C and a boiling point of 279 °C . It is soluble in water at a concentration of 10 g/L at 15 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound can be used in organic synthesis, particularly in the rearrangement of pyrazole nitrene . This unusual transformation involves the transient formation of a nitrene moiety, which initiates a sequence of steps leading to remote oxidative C–H functionalization .
Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which can be derived from 4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole, are superior synthons for indirect radiofluorination of biomolecules . This process is typically a complex and multistep procedure, but the use of 4-nitrophenyl (PNP) activated esters simplifies the preparation of 18F-labelled acylation synthons .
Catalytic Reduction of Nitrophenols
The compound can be used in the catalytic reduction of nitrophenols . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the NMs .
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of new therapeutic agents .
Antibacterial Activity
The compound can be used in the synthesis of novel 1,3 complexes, which have shown antibacterial activity .
Molecular Imaging
The compound can be used in molecular imaging, particularly in positron emission tomography (PET) . Radiopharmaceuticals utilised for PET imaging are typically labelled with short lived radionuclides including fluorine-18 (18F), carbon-11 (11C) and gallium-68 (68Ga) .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of nanotechnology, which includes the study of nanostructured materials, is expanding rapidly . These materials have unique properties that distinguish them from their bulk counterparts and are being used in various applications, including the catalytic reduction of 4-nitrophenol . Future research will likely focus on optimizing these materials for specific applications and exploring new potential uses .
Propiedades
IUPAC Name |
4-nitro-1-[(4-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUMOCJRVECDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

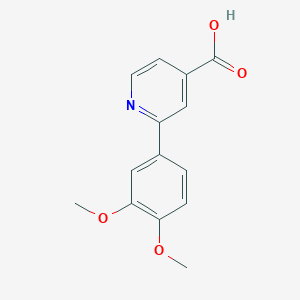
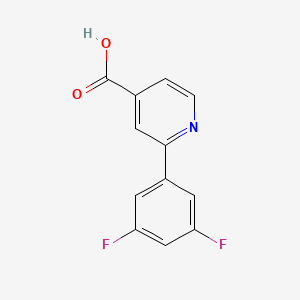

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)
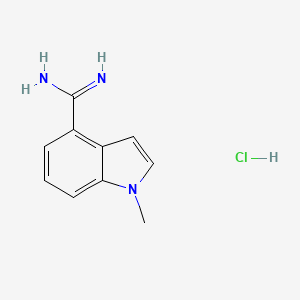
amine](/img/structure/B6361599.png)
amine](/img/structure/B6361600.png)
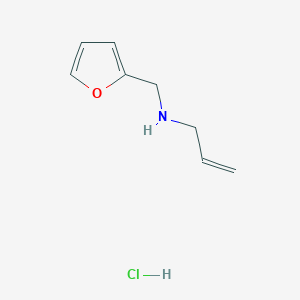
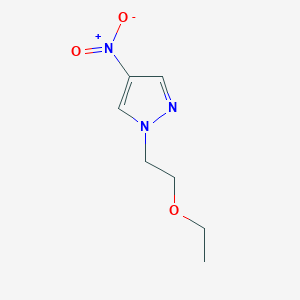
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
